Hsd17B13-IN-14

HSD17B13 Leukotriene B3 Estradiol

Hsd17B13-IN-14 (Compound 4) is a thiophene-core HSD17B13 inhibitor with published dual‑substrate potency (estradiol IC50 ≤0.1 µM; leukotriene B3 IC50 ≤1 µM). Procure to benchmark thiophene‑series SAR, validate enzymatic/cellular assays for NASH/MASH, or compare chemotypes. Use this specific compound—not generic HSD17B13 inhibitors—to ensure assay reproducibility and patent‑series continuity.

Molecular Formula C21H16ClN3O3S
Molecular Weight 425.9 g/mol
Cat. No. B12368623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-14
Molecular FormulaC21H16ClN3O3S
Molecular Weight425.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CNC(=O)C3=C(C=CS3)NC(=O)C4=CC(=C(C=C4)O)Cl
InChIInChI=1S/C21H16ClN3O3S/c22-15-9-12(5-6-18(15)26)20(27)25-17-7-8-29-19(17)21(28)24-11-13-10-23-16-4-2-1-3-14(13)16/h1-10,23,26H,11H2,(H,24,28)(H,25,27)
InChIKeyYGJDFURVOBVBAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hsd17B13-IN-14 for Procurement: A Thiophene-Based HSD17B13 Inhibitor for NAFLD and NASH Research


Hsd17B13-IN-14 (also designated Compound 4) is a synthetic small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a hepatic lipid droplet-associated enzyme genetically linked to protection against nonalcoholic steatohepatitis (NASH) and metabolic dysfunction-associated steatohepatitis (MASH) [1]. This compound belongs to the thiophene-based chemical series disclosed in patent WO2022020714 and is supplied as a research-use-only biochemical tool for investigating HSD17B13 pharmacology in the context of liver diseases, metabolic disorders, and drug-induced liver injury [2].

Why Hsd17B13-IN-14 Cannot Be Substituted with General HSD17B13 Inhibitors


Substitution of Hsd17B13-IN-14 with other HSD17B13 inhibitors is scientifically unsound without explicit cross-validation. The HSD17B13 target lacks a fully characterized endogenous substrate repertoire, and different chemical series exhibit divergent substrate-dependent inhibition profiles [1]. For instance, BI-3231 was optimized using estradiol as the primary substrate and demonstrates single-digit nanomolar potency in that assay system, whereas Hsd17B13-IN-14 was characterized against dual substrates—leukotriene B3 and estradiol—with micromolar to sub-micromolar potency [2]. Furthermore, variations in chemical scaffold, molecular weight, and patent-protected intellectual property space mean that procurement decisions for reproducibility, SAR continuity, and freedom-to-operate considerations must be compound-specific rather than class-generic.

Hsd17B13-IN-14 Quantitative Differentiation: Evidence for Scientific Selection


Hsd17B13-IN-14 vs. BI-3231: Substrate-Dependent Potency Comparison

Hsd17B13-IN-14 demonstrates substrate-dependent inhibitory potency, with an IC50 of ≤ 1 μM against leukotriene B3 and ≤ 0.1 μM against estradiol . In contrast, the well-characterized chemical probe BI-3231 exhibits substantially higher potency with an IC50 of 1 nM against human HSD17B13 using estradiol as substrate, representing a >100-fold potency differential on the estradiol assay [1]. However, BI-3231's potency against leukotriene B3 has not been publicly disclosed, whereas Hsd17B13-IN-14 offers documented dual-substrate characterization.

HSD17B13 Leukotriene B3 Estradiol IC50 NAFLD

Chemical Scaffold Differentiation: Thiophene Core (Hsd17B13-IN-14) vs. Triazolopyridinone Core (BI-3231)

Hsd17B13-IN-14 features a thiophene-based core scaffold as disclosed in patent WO2022020714, with molecular formula C21H16ClN3O3S and molecular weight 425.89 g/mol [1]. BI-3231, by contrast, possesses a triazolopyridinone core scaffold with molecular formula C16H14F2N4O3S and molecular weight 380.37 g/mol [2]. The thiophene scaffold represents a structurally distinct chemotype from the triazolopyridinone series, which may confer different physicochemical properties, binding modes, and off-target profiles.

Thiophene Triazolopyridinone Scaffold hopping SAR IP landscape

Hsd17B13-IN-14 Within the IN- Series: Comparative Potency Against HSD17B13

Among the broader IN-series of HSD17B13 inhibitors, Hsd17B13-IN-14 exhibits micromolar to sub-micromolar potency against leukotriene B3 and estradiol . In comparison, Hsd17B13-IN-9 (WO2021003295 series) demonstrates an IC50 of 0.01 μM (10 nM) against 50 nM HSD17B13 enzyme, representing approximately 10-fold greater potency than Hsd17B13-IN-14's estradiol IC50 [1]. Hsd17B13-IN-43 and Hsd17B13-IN-54 belong to the dichlorophenol inhibitor series (WO2022103960), representing yet another distinct chemical class with separate patent coverage [2]. No head-to-head comparative data exist for Hsd17B13-IN-14 versus these analogs under identical assay conditions.

IN-series HSD17B13 IC50 SAR series Dichlorophenol

Hsd17B13-IN-14 vs. Clinical-Stage Candidates: Potency Gap and Preclinical Tool Positioning

Hsd17B13-IN-14 exhibits IC50 values of ≤ 1 μM and ≤ 0.1 μM, positioning it as a micromolar-to-submicromolar inhibitor suitable for early-stage target validation and biochemical screening . By comparison, advanced preclinical candidates such as compound 32 (IC50 = 2.5 nM) and compound 17 (first-in-class HSD17B13/PPAR modulator) demonstrate single-digit nanomolar potency and robust in vivo anti-MASH activity, with compound 32 showing significantly better liver microsomal stability and pharmacokinetic profile compared to BI-3231 [1][2]. Additionally, clinical-stage siRNA therapeutics targeting HSD17B13 (e.g., rapirosiran, VSA006) are in Phase I/II trials and operate via a fundamentally different modality [3]. Hsd17B13-IN-14 is a research-use-only biochemical tool, not a clinical candidate.

Preclinical tool Clinical candidate IC50 MASH Lead optimization

Hsd17B13-IN-14 Application Scenarios for Scientific Procurement and Experimental Use


Biochemical Assay Development Requiring Dual-Substrate HSD17B13 Inhibitor Characterization

Hsd17B13-IN-14 is optimally procured for establishing or validating enzymatic assays that require a reference inhibitor with published IC50 data against both leukotriene B3 (≤ 1 μM) and estradiol (≤ 0.1 μM). This dual-substrate characterization enables researchers to benchmark assay sensitivity across multiple potential physiological substrates, a capability not uniformly available for all HSD17B13 inhibitors [1]. The compound serves as a positive control in primary biochemical screens where micromolar-range inhibition is acceptable.

Structure-Activity Relationship (SAR) Studies Focused on Thiophene-Based HSD17B13 Inhibitors

Investigators engaged in SAR optimization of thiophene-core HSD17B13 inhibitors should procure Hsd17B13-IN-14 (Compound 4 from WO2022020714) as a benchmark reference compound within this specific patent series [1]. Use of this compound enables direct comparison with newly synthesized analogs derived from the same thiophene scaffold, ensuring chemical series continuity and providing a documented potency baseline for SAR interpretation.

Target Engagement Validation in Cellular Models of NAFLD/NASH When Nanomolar Potency Is Not Required

Hsd17B13-IN-14 is appropriate for cellular target engagement studies in hepatocyte or hepatic organoid models of NAFLD/NASH, particularly when the experimental objective is to confirm HSD17B13-dependent phenotypic effects using a small-molecule inhibitor rather than genetic knockdown approaches [1]. The compound's documented activity in the sub-micromolar range for estradiol provides a workable concentration window for cell-based assays, provided that researchers acknowledge its potency limitations relative to nanomolar tool compounds like BI-3231 [2].

Comparative Pharmacology Studies Across Distinct HSD17B13 Inhibitor Chemotypes

Laboratories conducting systematic comparison of structurally diverse HSD17B13 inhibitors should include Hsd17B13-IN-14 as a representative of the thiophene chemotype. Such studies enable evaluation of scaffold-dependent differences in potency, selectivity, and downstream biological effects when benchmarked against triazolopyridinone-based inhibitors (e.g., BI-3231) or dichlorophenol-based inhibitors (e.g., Hsd17B13-IN-43) [1][2][3]. This application is particularly relevant for groups assessing chemical diversity coverage or performing scaffold-hopping analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hsd17B13-IN-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.